molecular formula C16H18FN3O2S B2928689 N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide CAS No. 1007192-27-9

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide

Cat. No. B2928689
CAS RN: 1007192-27-9
M. Wt: 335.4
InChI Key: CUGFHDXMHVTZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Imidazole is another five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It has become an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of pyrazole compounds often involves the use of multicomponent reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For instance, an efficient one-pot two-step synthesis of a pyrazole derivative was reported, involving a solvent-free condensation/reduction reaction sequence .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is characterized by a five-membered ring structure with two adjacent nitrogen atoms and three carbon atoms . The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions. For example, a study reported the synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles and (E)-N-1-aryl-3-aryl-4-[(substituted pyrazolyl)diazenyl] pyrazoles from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary widely. For instance, the FTIR–ATR, 1H NMR, and 13C {1H} NMR spectra were reported for a certain pyrazole derivative .

Scientific Research Applications

Anticancer Activity

  • A study demonstrated the synthesis of 6-Fluorobenzo[b]pyran derivatives, showing anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting potential applications in cancer therapy (Hammam et al., 2005).

Antimicrobial Activity

  • Another research explored the synthesis of fluorobenzamides containing thiazole and thiazolidine, which exhibited promising antimicrobial activity against various bacterial and fungal strains, indicating their use in developing new antimicrobial agents (Desai et al., 2013).

Extraction and Separation Studies

  • The complexation properties of pyrazolone derivatives were examined for the extraction and separation of lanthanoids, offering insights into improving extraction processes for rare earth elements (Atanassova et al., 2014).

Emission Enhancement

  • Research on phenylbenzoxazole-based organic compounds revealed aggregation-induced emission enhancement, which could have implications for developing new materials for optoelectronic applications (Qian et al., 2012).

Antilipidemic Activity

  • The synthesis and evaluation of various compounds demonstrated antilipidemic activities, suggesting their potential in treating lipid disorders (Ohno et al., 1999).

Mechanism of Action

While the specific mechanism of action for the compound you mentioned is not available, it’s worth noting that the mechanism of action for many pyrazole compounds often involves interactions with various biological targets. For instance, one study noted that the scaffold moiety of certain compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket .

Safety and Hazards

The safety and hazards associated with pyrazole compounds can vary depending on their specific structures and uses. It’s always important to handle these compounds with care and use appropriate safety measures .

Future Directions

The future directions in the field of pyrazole research involve the development of novel synthetic methods for their preparation, as well as the exploration of their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-16(2,3)20-14(12-8-23(22)9-13(12)19-20)18-15(21)10-5-4-6-11(17)7-10/h4-7H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGFHDXMHVTZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.